

AX-15836: A Potent and Selective ERK5 Inhibitor for Preclinical Research

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Compound of Interest

Compound Name: AX-15836

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5-ERK5 pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation, and its dysregulation has been linked to the progression of various cancers. **AX-15836** has emerged as a highly potent and selective small-molecule inhibitor of ERK5, serving as a critical tool for elucidating the biological functions of ERK5 kinase activity. This technical guide provides a comprehensive overview of **AX-15836**, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction to AX-15836

AX-15836 is a potent and selective, ATP-competitive inhibitor of ERK5. Its high selectivity distinguishes it from first-generation ERK5 inhibitors, such as XMD8-92, which also exhibit off-target effects on bromodomain-containing proteins (BRDs). The specificity of **AX-15836** allows for a more precise investigation of the catalytic-dependent functions of ERK5 in cellular processes.

Quantitative Data

The following tables summarize the key quantitative data for **AX-15836**, providing a clear comparison of its biochemical and cellular potency and selectivity.

Table 1: Biochemical and Cellular Potency of **AX-15836**

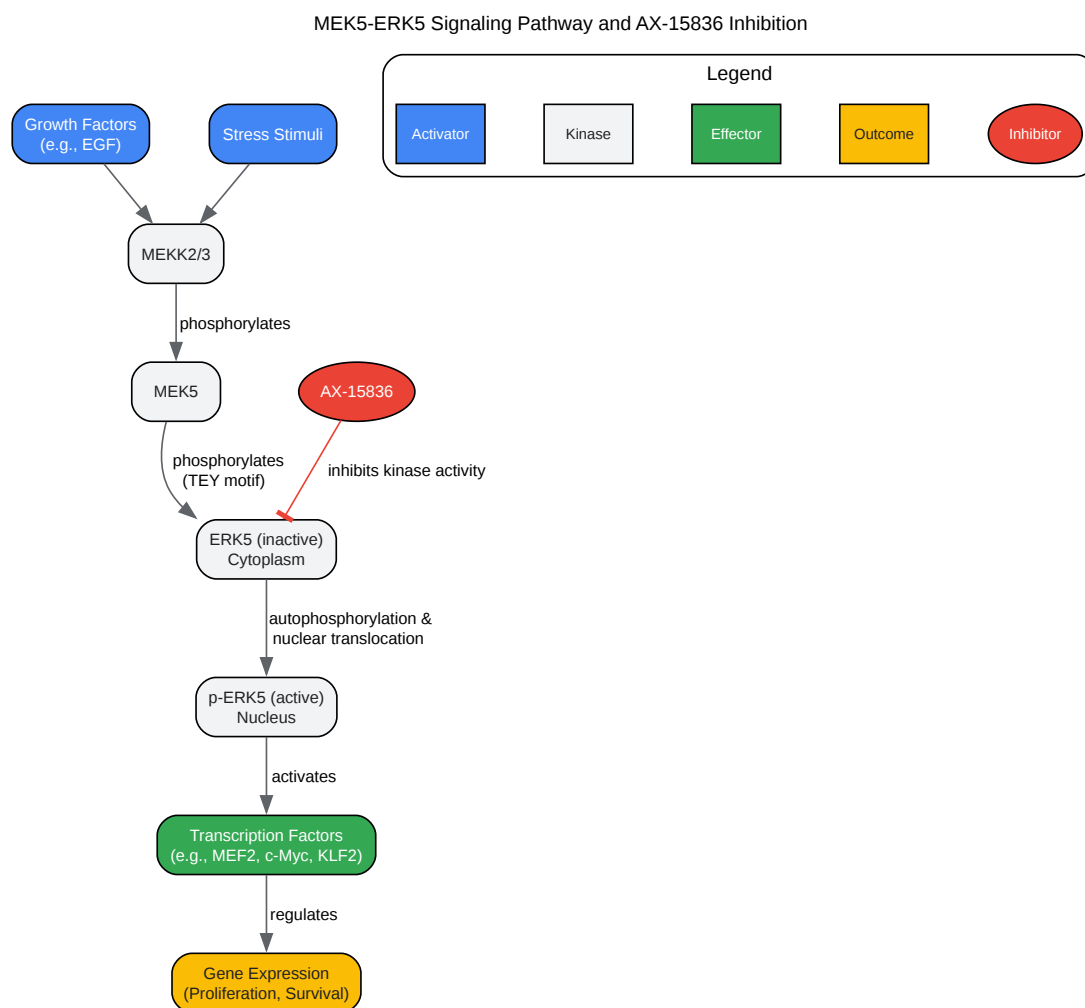
Parameter	Value	Notes
IC50 (ERK5)	8 nM	In vitro biochemical kinase assay. [1] [2]
Intracellular Potency	4–9 nM	Measured across various cell types including PBMCs, endothelial cells, and cancer cell lines. [1]
EC50 (Cytokine Suppression)	>10 µM	Ineffective at suppressing inflammatory cytokine response, indicating selectivity over pathways inhibited by dual ERK5/BRD inhibitors. [1] [3]

Table 2: Selectivity Profile of **AX-15836**

Target	Value	Notes
Kinase Selectivity	>1,000-fold	Profiled against a panel of over 200 kinases. [1]
BRD4 Kd	3,600 nM	Demonstrates high selectivity for ERK5 over the bromodomain-containing protein BRD4. [1]

Signaling Pathways and Mechanism of Action

The MEK5-ERK5 signaling pathway is a critical regulator of cellular function. Its activation and the mechanism of inhibition by **AX-15836** are depicted below.



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Caption: MEK5-ERK5 signaling cascade and the inhibitory action of **AX-15836**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **AX-15836**.

In Vitro ERK5 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of **AX-15836** on ERK5 kinase activity.

Materials:

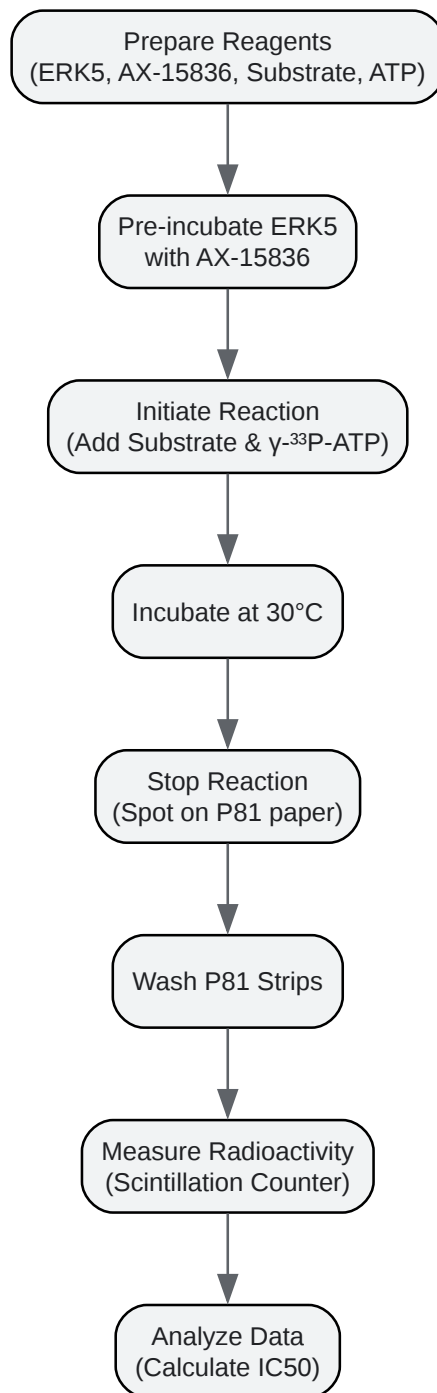
- Active recombinant human ERK5 (e.g., Sigma-Aldrich SRP5242)
- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution (10 mM stock)
- γ -³³P-ATP
- **AX-15836** (dissolved in DMSO)
- P81 phosphocellulose paper
- 1% phosphoric acid
- Scintillation counter

Procedure:

- Prepare a kinase solution by diluting active ERK5 in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/ μ l BSA).
- Prepare serial dilutions of **AX-15836** in DMSO, and then dilute further in Kinase Assay Buffer.
- In a reaction tube, combine the diluted ERK5 solution and the **AX-15836** dilution (or DMSO for control). Incubate for 10 minutes at room temperature.

- Prepare the substrate solution containing MBP.
- Prepare the ATP mixture by combining cold ATP and γ -³³P-ATP in Kinase Assay Buffer.
- Initiate the kinase reaction by adding the ATP mixture to the ERK5 and inhibitor solution, followed by the addition of the MBP substrate. The final reaction volume is typically 25-50 μ l.
- Incubate the reaction at 30°C for 15-30 minutes.
- Stop the reaction by spotting 20 μ l of the reaction mixture onto a P81 phosphocellulose paper strip.
- Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ -³³P-ATP.
- Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value of **AX-15836**.

In Vitro ERK5 Kinase Assay Workflow



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Caption: Workflow for a radiometric in vitro ERK5 kinase assay.

Cellular Assay for ERK5 Phosphorylation (In-Cell Western)

This assay quantifies the inhibition of growth factor-induced ERK5 phosphorylation in a cellular context.

Materials:

- HeLa cells (or other suitable cell line)
- 96-well microplate (black-walled for fluorescence)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- Epidermal Growth Factor (EGF)
- **AX-15836** (dissolved in DMSO)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., Intercept (PBS) Blocking Buffer)
- Primary antibodies:
 - Rabbit anti-phospho-ERK5 (detects activated ERK5)
 - Mouse anti-total-ERK5 (for normalization)
- Fluorescently-labeled secondary antibodies:
 - IRDye® 800CW Goat anti-Rabbit IgG
 - IRDye® 680RD Goat anti-Mouse IgG

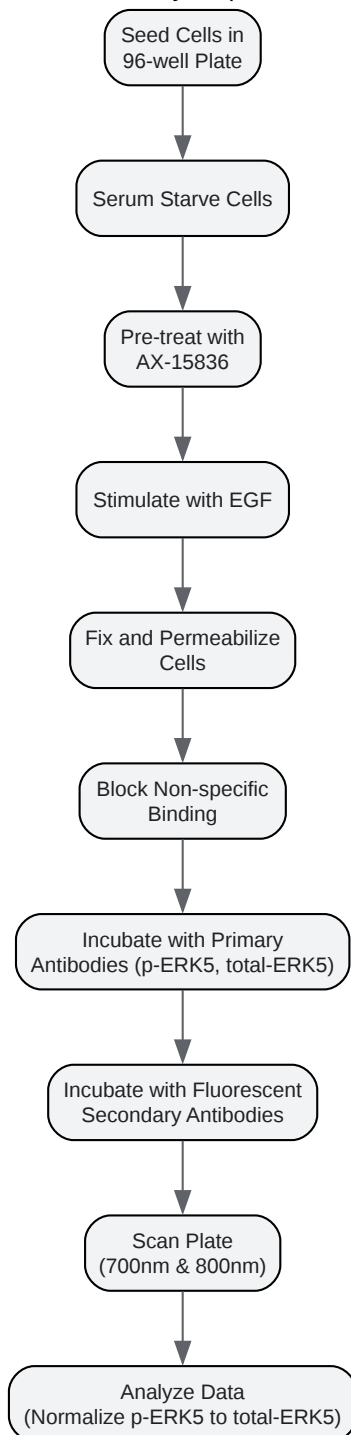
- Imaging system capable of detecting fluorescence in the 700 nm and 800 nm channels (e.g., LI-COR Odyssey)

Procedure:

- Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
- Once confluent, starve the cells in serum-free medium for 16-24 hours.
- Pre-treat the cells with various concentrations of **AX-15836** (or DMSO for control) for 1-2 hours at 37°C.
- Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
- Immediately fix the cells by adding 4% PFA for 20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
- Wash the cells three times with PBS.
- Block the cells with Blocking Buffer for 1.5 hours at room temperature.
- Incubate the cells with a cocktail of primary antibodies (anti-phospho-ERK5 and anti-total-ERK5) diluted in antibody dilution buffer overnight at 4°C.[\[4\]](#)
- Wash the cells five times with wash buffer (e.g., PBS with 0.1% Tween-20).
- Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.[\[5\]](#)
- Wash the cells five times with wash buffer.
- Scan the plate using a two-channel imaging system.

- Quantify the fluorescence intensity for both channels. The phospho-ERK5 signal (800 nm) is normalized to the total-ERK5 signal (700 nm) to determine the extent of inhibition.

In-Cell Western Assay for p-ERK5 Workflow



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Caption: Workflow for an In-Cell Western assay to measure ERK5 phosphorylation.

Conclusion

AX-15836 is a valuable chemical probe for investigating the kinase-dependent functions of ERK5. Its high potency and selectivity make it a superior tool compared to earlier, less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize **AX-15836** in their studies of the MEK5-ERK5 signaling pathway and its role in health and disease. As with any inhibitor, it is crucial to include appropriate controls and to consider potential context-dependent effects in experimental design and data interpretation.

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